![molecular formula C20H21ClN4O4S B6123082 N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide
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Overview
Description
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide is a complex organic compound that features a combination of functional groups, including a piperidine ring, a nitro group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-chloro-4-(piperidin-1-yl)aniline with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-nitrobenzamide
- **N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide
Uniqueness
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide is unique due to the presence of the methoxy and nitro groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.
Properties
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S/c1-29-18-8-5-13(11-17(18)25(27)28)19(26)23-20(30)22-14-6-7-16(15(21)12-14)24-9-3-2-4-10-24/h5-8,11-12H,2-4,9-10H2,1H3,(H2,22,23,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRMTQZRYNUHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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